2-Amino-3,3-difluoro-2-methylpropanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-3,3-difluoro-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2.ClH/c1-4(7,2(5)6)3(8)9;/h2H,7H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSSSNWYBQEOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-3,3-difluoro-2-methylpropanoic acid hydrochloride (CAS No. 67654-64-2) is an amino acid derivative characterized by its unique structural features, including two fluorine atoms and a carboxylic acid group. This compound has garnered attention in biochemical research and pharmaceutical applications due to its potential biological activities and interactions with various proteins and enzymes involved in metabolic pathways.
The molecular formula of this compound is , with a molecular weight of 139.1 g/mol. Its structure is defined as follows:
- IUPAC Name : (2R)-2-amino-3,3-difluoro-2-methylpropanoic acid
- SMILES : CC(C(F)F)(C(=O)O)N
This compound's dual fluorine substituents at the 3-position significantly alter its chemical reactivity and biological interactions compared to similar compounds, enhancing its efficacy as a biochemical probe or therapeutic agent.
Interaction Studies
Research indicates that this compound can bind to various proteins and enzymes, potentially altering their activity or influencing cellular signaling processes. These interactions suggest a role in modulating metabolic pathways, which could have therapeutic implications.
Pharmacological Potential
The compound has been investigated for several pharmacological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, though further research is needed to establish efficacy and mechanisms.
- Anticancer Activity : The compound's structural characteristics may allow it to target specific enzymes or receptors involved in cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Metabolic Pathway Modulation : A study demonstrated that the compound could influence enzyme activity in metabolic pathways, suggesting a potential role in metabolic disorders.
- Therapeutic Applications : Research has indicated that the compound may be useful in developing treatments for conditions requiring soft tissue augmentation or wound healing due to its interaction with growth factors like TGF-beta .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C4H7F2NO2 | Dual fluorine substituents enhancing reactivity |
| 3-Amino-2,2-difluoropropanoic acid hydrochloride | CHClFNO | Different position of fluorine atoms |
| 2-Amino-2-methylpropionic acid | CHNO₂ | Lacks fluorine substituents |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties, derived from the evidence provided:
Physicochemical Properties
- Fluorination Effects: The trifluoro analog (C₃H₄F₃NO₂·HCl) exhibits higher lipophilicity and lower pKa compared to non-fluorinated amino acids due to fluorine’s electron-withdrawing nature . The target compound’s difluoro group may balance lipophilicity and solubility better than the trifluoro analog.
Salt Form Stability :
- Hydrochloride salts (e.g., D-tert-leucine HCl) enhance crystallinity and shelf life, critical for pharmaceutical formulations .
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-3,3-difluoro-2-methylpropanoic acid hydrochloride?
- Methodological Answer: A typical synthesis involves:
Amino Acid Backbone Preparation : Start with a fluorinated amino acid precursor (e.g., methyl 2-amino-3,3-difluoropropanoate) to introduce fluorine substituents .
Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or similar groups to protect the amine during coupling reactions, followed by acidic deprotection .
Salt Formation : React the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .
Key reagents include coupling agents (e.g., HATU, EDC) and hydrochloric acid for salt formation.
| Synthetic Step | Key Reagents/Conditions | Purpose |
|---|---|---|
| Protection | Boc anhydride | Stabilize amine group |
| Coupling | HATU, DIPEA | Form amide/ester bonds |
| Deprotection | TFA or HCl | Remove protecting groups |
| Salt Formation | HCl in ether | Improve crystallinity |
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer:
- NMR Spectroscopy : To confirm fluorine substitution patterns and stereochemistry (¹⁹F NMR is critical for fluorinated compounds) .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation analysis .
- HPLC/UPLC : Quantify purity and detect impurities (use C18 columns with acidic mobile phases) .
- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer:
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis or decomposition .
- Humidity Control : Use desiccants to avoid moisture-induced degradation (critical for hydrochloride salts) .
- Light Protection : Amber glass vials to prevent photolytic breakdown .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound during synthesis?
- Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Lower temperatures (-10°C to 0°C) minimize side reactions during fluorination steps .
- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) accelerate coupling reactions .
- In Situ Monitoring : Use FTIR or LC-MS to track reaction progress and adjust conditions dynamically .
Q. What strategies are effective in resolving discrepancies in solubility data reported for this compound?
- Methodological Answer:
- Solvent Screening : Test solubility in buffered aqueous solutions (pH 2–7) and organic solvents (e.g., DMSO, ethanol) to identify optimal media .
- Ionic Strength Adjustment : Vary counterion concentrations (e.g., NaCl) to assess Hofmeister effects .
- Thermodynamic Studies : Use calorimetry to measure enthalpy of dissolution and identify polymorphic forms .
Q. What experimental approaches are used to study the compound's interaction with biological targets such as enzymes?
- Methodological Answer:
- Fluorescence Titration : Monitor binding affinity using fluorophore-labeled enzymes and measure quenching upon ligand interaction .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Molecular Dynamics Simulations : Predict binding modes and validate with mutagenesis studies .
| Technique | Application | Reference |
|---|---|---|
| ITC | Binding affinity and stoichiometry | |
| X-ray Crystallography | Structural resolution of enzyme-ligand complexes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
